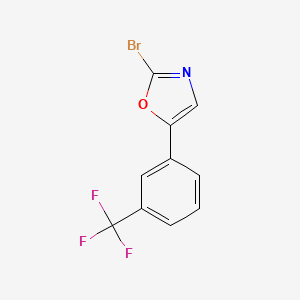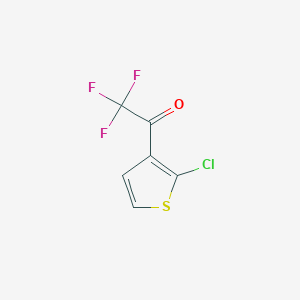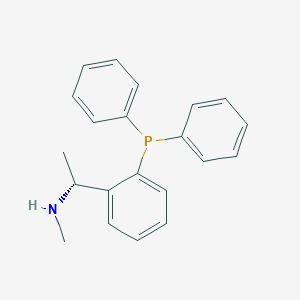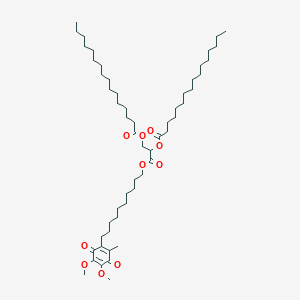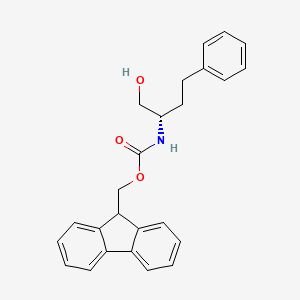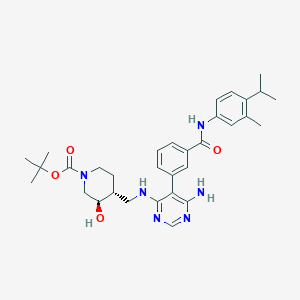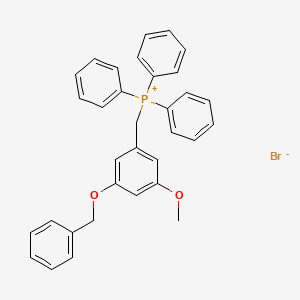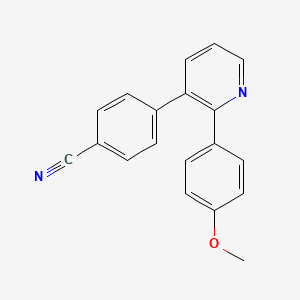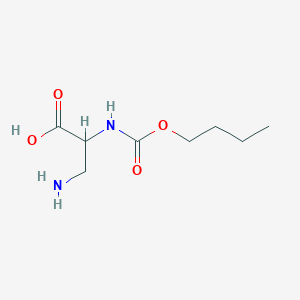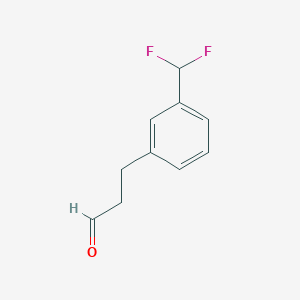
3-(3-(Difluoromethyl)phenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Difluoromethyl)phenyl)propanal is an organic compound with the molecular formula C10H10F2O. It is a colorless to pale yellow oily liquid that is used in various chemical syntheses. The compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propanal group. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Difluoromethyl)phenyl)propanal typically involves the introduction of a difluoromethyl group to a phenyl ring followed by the formation of the propanal group. One common method involves the reaction of 3-(3-(Difluoromethyl)phenyl)propanol with oxidizing agents such as DMSO (dimethyl sulfoxide) and P2O5 (phosphorus pentoxide) in dichloromethane. The reaction is carried out under controlled temperature conditions, usually starting with cooling in an ice bath and then allowing the temperature to rise to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Difluoromethyl)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: 3-(3-(Difluoromethyl)phenyl)propanoic acid.
Reduction: 3-(3-(Difluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-(Difluoromethyl)phenyl)propanal has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-(Difluoromethyl)phenyl)propanal involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. These interactions can modulate various biochemical processes, making the compound valuable in research and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-(Trifluoromethyl)phenyl)propanal: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(3-(Fluoromethyl)phenyl)propanal: Contains a fluoromethyl group instead of a difluoromethyl group.
3-(3-(Methyl)phenyl)propanal: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
3-(3-(Difluoromethyl)phenyl)propanal is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs. The difluoromethyl group also enhances the compound’s stability and bioavailability, making it a valuable intermediate in pharmaceutical and industrial applications .
Eigenschaften
Molekularformel |
C10H10F2O |
|---|---|
Molekulargewicht |
184.18 g/mol |
IUPAC-Name |
3-[3-(difluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H10F2O/c11-10(12)9-5-1-3-8(7-9)4-2-6-13/h1,3,5-7,10H,2,4H2 |
InChI-Schlüssel |
GFHWSYRMZBJFJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)F)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


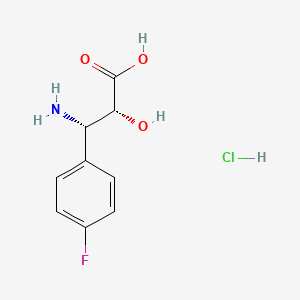

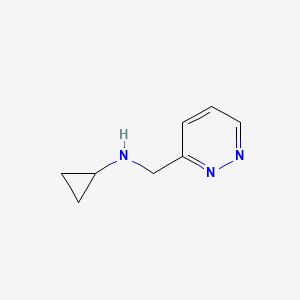
![(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol](/img/structure/B15221978.png)
